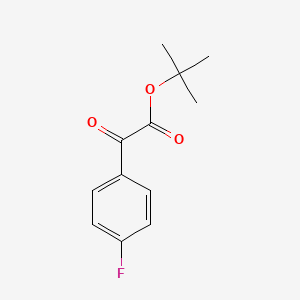

Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCKKUGZTFMRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 4 Fluorophenyl 2 Oxoacetate and Its Derivatives

Design and Optimization of Synthetic Routes

The efficient construction of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate relies on carefully designed and optimized synthetic pathways. Key strategies include esterification and transesterification, functionalization of precursors, and the development of stereoselective methods for chiral analogues.

Esterification and Transesterification Approaches to Tert-butyl Glyoxylates

The formation of the tert-butyl ester moiety is a crucial step in the synthesis of the target compound. Direct esterification of the corresponding carboxylic acid with tert-butanol (B103910) can be challenging due to steric hindrance. Therefore, transesterification presents a more viable and efficient alternative.

Transesterification of aliphatic and aromatic methyl esters can be effectively achieved at ambient temperature using potassium tert-butoxide in diethyl ether. researchgate.net This method offers a mild and efficient route to tert-butyl esters. Another approach involves the use of lanthanum(III) isopropoxide as a catalyst for the chemoselective transesterification of various esters with alcohols, including tertiary alcohols. researchgate.net This catalytic system is highly effective and allows for the synthesis of esters in good to excellent yields without the need for complex workup procedures. researchgate.net

Borane-catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters has also been reported as a facile and high-yielding protocol that proceeds under mild conditions. rsc.org The reaction exhibits remarkable chemoselectivity, leaving other functional groups intact. rsc.org

Table 1: Comparison of Transesterification Methods for Tert-butyl Esters

| Method | Catalyst/Reagent | Substrate | Solvent | Conditions | Yield | Reference |

| Base-mediated | Potassium tert-butoxide | Methyl esters | Diethyl ether | Ambient temperature | Good to excellent | researchgate.net |

| Lanthanum-catalyzed | Lanthanum(III) isopropoxide | Various esters | Hydrocarbon solvents | Not specified | Good to excellent | researchgate.net |

| Borane-catalyzed | B(C6F5)3 | tert-butyl esters | Not specified | Mild conditions | High | rsc.org |

Functionalization of Halogenated Acetates and Oxoacetates as Precursors

The synthesis of this compound can be approached through the functionalization of appropriate precursors, such as halogenated acetates and oxoacetates. A common strategy for introducing the aryl group is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.org For the synthesis of the target compound, fluorobenzene (B45895) could be acylated with a suitable tert-butyl oxoacetyl halide. However, Friedel-Crafts reactions can sometimes be limited by substrate scope and regioselectivity issues.

An alternative approach involves the palladium-catalyzed α-arylation of tert-butyl cyanoacetate (B8463686) with (hetero)aryl bromides. researchgate.net This three-component coupling protocol, followed by an acid-mediated decarboxylation step, provides a versatile method for the synthesis of β-ketonitriles, which can be further transformed into the desired α-keto esters. researchgate.net The use of a two-chamber system with a stoichiometric loading of carbon monoxide and mild basic reaction conditions ensures excellent functional group tolerance. researchgate.net

Furthermore, the synthesis of related compounds, such as tert-butyl 2-(3-cyano-4-fluorophenyl)acetate, highlights the use of intermediates that can be further elaborated to the target oxoacetate. chemimpex.com

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues

The development of stereoselective and enantioselective methods for the synthesis of chiral analogues of this compound is crucial for applications in medicinal chemistry. While direct asymmetric synthesis of the target compound is not extensively reported, analogous strategies for related chiral molecules provide valuable insights.

For instance, the enantioselective synthesis of chiral α-hydroxy esters has been achieved through the ruthenium-catalyzed 1,2-addition of arylboronic acids to tert-butyl glyoxylate. researchgate.net The use of a chiral ligand, (R,R)-Me-BIPAM, resulted in optically active mandelic acid derivatives with high enantiomeric excess. researchgate.net Similarly, biocatalytic asymmetric reduction of α-fluoroenoates using ene reductase enzymes has been shown to produce enantioenriched α-fluoroesters. chemrxiv.org

The synthesis of chiral β-fluoro amines has been accomplished through an enantioselective aza-Henry reaction of N-Boc imines, demonstrating the potential for creating chiral centers adjacent to a fluorine-substituted ring. nih.gov These methodologies, which employ chiral catalysts or biocatalysts, could potentially be adapted for the enantioselective synthesis of chiral α-keto ester analogues.

Catalytic Innovations in the Synthesis of α-Keto Esters

Recent advances in catalysis have provided novel and efficient methods for the synthesis of α-keto esters. These innovations include the application of photoredox catalysis and the development of new transition metal-mediated pathways.

Application of Photoredox Catalysis in Oxoacetate Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. While direct photoredox-mediated synthesis of this compound has not been specifically detailed, the principles of this technology are applicable to oxoacetate transformations. Photoredox catalysis can facilitate the generation of radical intermediates from carboxylic acid derivatives, which can then undergo various coupling reactions. For example, a visible light-induced direct decarboxylative peroxidation of carboxylic acids has been reported, showcasing the potential for C-O bond formation via radical pathways. researchgate.net

Transition Metal-Mediated Synthetic Pathways

Transition metal catalysis offers a diverse and powerful platform for the synthesis of α-keto esters. Palladium-catalyzed reactions have been particularly successful in this area. A novel protocol for the synthesis of tert-butyl esters from (hetero)aryl boronic acids or their pinacol (B44631) esters and di-tert-butyl dicarbonate (B1257347) has been developed. nih.gov This cross-coupling reaction, catalyzed by palladium acetate (B1210297) and triphenylphosphine, provides high yields and tolerates a wide range of substrates. nih.gov

Furthermore, the palladium-catalyzed formation of aryl tert-butyl ethers from unactivated aryl halides demonstrates the versatility of palladium catalysis in forming bonds with sterically hindered groups. organic-chemistry.orgnih.gov Another innovative approach is the CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide to produce α-ketoesters. researchgate.net This method is practical as it does not require additional solvents. researchgate.net

Table 2: Overview of Transition Metal-Mediated Syntheses of Aryl Esters and Ketoesters

| Metal | Catalyst System | Substrates | Product Type | Key Features | Reference |

| Palladium | Pd(OAc)₂ / PPh₃ | (Hetero)aryl boronic acids, di-tert-butyl dicarbonate | Tert-butyl esters | High yields, wide substrate scope | nih.gov |

| Copper | CuO | Aryl acetates, aq. TBHP | α-Ketoesters | No additional solvent required | researchgate.net |

| Palladium | Pd(OAc)₂ / Dialkylphosphinobiphenyl ligands | Aryl halides, sodium tert-butoxide | Aryl tert-butyl ethers | Tolerates unactivated aryl halides | organic-chemistry.orgnih.gov |

Principles of Sustainable Chemistry in Compound Production

The production of this compound can be significantly improved by integrating the principles of green chemistry. These principles provide a framework for designing chemical processes that are more environmentally benign. Key considerations include the use of greener solvents, maximizing atom economy, and employing catalytic reagents over stoichiometric ones.

Solvent Selection: Traditional organic syntheses often rely on volatile and hazardous solvents. For the synthesis of tert-butyl esters, greener alternatives are being explored. A shift from chlorinated solvents or polar aprotic solvents like DMF to more sustainable options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), known for its resistance to peroxide formation, can significantly reduce the environmental footprint of the process. The selection of a solvent is critical as it impacts reaction conditions, product purification, and waste generation.

Atom Economy and Waste Reduction: Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Methodologies like solvent-free reactions, facilitated by techniques such as electromagnetic milling for the synthesis of tert-butyl esters, represent a significant step towards sustainability. rsc.org Such approaches eliminate the need for solvents, thereby reducing waste and simplifying product isolation.

To quantify the sustainability of a chemical process, several metrics are employed. The Process Mass Intensity (PMI) is a key metric that considers the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more efficient and greener process. Another important metric is the E-Factor (Environmental Factor) , which measures the mass of waste produced per unit of product.

The table below illustrates a hypothetical comparison of different synthetic approaches for a generic tert-butyl ester synthesis, highlighting the potential improvements offered by greener methodologies.

| Metric | Traditional Synthesis | Green Synthesis |

| Solvent | Dichloromethane | 2-Methyltetrahydrofuran |

| Process Mass Intensity (PMI) | 50-100 | 10-25 |

| E-Factor | 49-99 | 9-24 |

| Key Improvement | High solvent usage, potential for hazardous waste | Use of a bio-derived solvent, significant reduction in waste |

This table presents illustrative data to demonstrate the potential impact of applying green chemistry principles.

Continuous Flow Methodologies for Enhanced Synthesis Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. For the production of α-ketoesters like this compound, flow methodologies can lead to enhanced efficiency, better process control, and improved safety.

One innovative approach in continuous flow synthesis is the use of a "catch and release" protocol. This technique involves the use of immobilized reagents and scavengers packed in columns within the flow reactor. This allows for multi-step syntheses to be performed in a continuous manner without the need for traditional work-up and purification steps between reactions. This methodology has been successfully applied to the synthesis of various α-ketoesters, demonstrating its potential for producing these compounds with high purity and good yields under mild conditions.

The key advantages of employing continuous flow for the synthesis of compounds like this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to faster reaction times and higher selectivity.

Improved Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the reactor for a longer duration rather than increasing the reactor size.

Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization of reaction parameters.

The following table provides a comparative overview of batch versus continuous flow synthesis for a generic α-ketoester, illustrating the potential for process intensification.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Moderate | Precise |

| Mixing | Variable | Efficient and consistent |

| Work-up | Multi-step, offline | In-line purification |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Productivity | Lower | Higher (space-time yield) |

This table provides a generalized comparison to highlight the typical advantages of continuous flow synthesis.

By adopting these advanced synthetic methodologies, the production of this compound and its derivatives can be made more efficient, sustainable, and economically viable.

Elucidation of Reaction Mechanisms and Transformative Pathways Involving Tert Butyl 2 4 Fluorophenyl 2 Oxoacetate

Mechanistic Studies of Nucleophilic Additions to the α-Keto Moiety

The core reactivity of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate is dominated by the electrophilic nature of its adjacent carbonyl carbons. The electron-withdrawing 4-fluorophenyl group enhances the electrophilicity of the ketone carbonyl, making it a primary target for nucleophilic attack.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic ketone carbon. unacademy.com This breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate which, upon acidic workup, yields a tertiary alcohol. ucalgary.cayoutube.com Strong, anionic nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) add directly and irreversibly. ucalgary.ca Weaker, neutral nucleophiles like water or alcohols typically require acid catalysis to activate the carbonyl group through protonation. ucalgary.ca

A key mechanistic consideration is the chemoselectivity of the attack. The compound possesses two electrophilic centers: the ketone carbonyl and the ester carbonyl. The ketone is significantly more electrophilic and less sterically hindered than the ester, making it the preferential site for the first nucleophilic addition. Reactions with one equivalent of a strong organometallic reagent predominantly yield the α-hydroxy ester. saskoer.calibretexts.org

The Reformatsky reaction provides a classic example of nucleophilic addition to this substrate. wikipedia.orgorganic-chemistry.org An organozinc reagent, or 'Reformatsky enolate,' prepared from an α-halo ester and zinc dust, adds to the ketone carbonyl. libretexts.org The mechanism proceeds through a six-membered chair-like transition state where the zinc coordinates to both the ketone oxygen and the enolate oxygen, leading to the formation of a β-hydroxy ester after acidic workup. organic-chemistry.orglibretexts.org

Interactive Data Table: Nucleophilic Additions to this compound

| Nucleophile/Reagent | Reaction Type | Primary Product | Key Mechanistic Feature |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Grignard Reaction | Tert-butyl 2-(4-fluorophenyl)-2-hydroxypropanoate | Direct, irreversible attack on the ketone carbonyl. youtube.com |

| Sodium borohydride (B1222165) (NaBH₄) | Reduction | Tert-butyl 2-(4-fluorophenyl)-2-hydroxyacetate | Hydride transfer to the more electrophilic ketone carbonyl. |

| Ethyl bromozincacetate | Reformatsky Reaction | Tert-butyl 2-(4-fluorophenyl)-2-hydroxy-3-(ethoxycarbonyl)propanoate | Formation of a zinc enolate which adds to the ketone. organic-chemistry.orglibretexts.org |

| Allenylzinc reagents | Organozinc Addition | α-hydroxy allenic/propargylic esters | Diastereodivergent addition depending on reagent preparation. nih.gov |

Investigations into Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl Ring

The substitution patterns on the 4-fluorophenyl ring are dictated by the electronic properties of the existing substituents: the fluorine atom and the α-keto-ester group.

Nucleophilic Aromatic Substitution (SNAr) , however, is a highly favorable and mechanistically significant pathway. The reaction is activated by the presence of the strong electron-withdrawing keto group positioned para to the fluorine atom, which serves as a good leaving group. masterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination sequence.

Addition Step : A nucleophile attacks the carbon atom bearing the fluorine. This ipso-attack is the rate-determining step and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing keto-ester group, providing significant stabilization. masterorganicchemistry.comyoutube.com

Elimination Step : The aromaticity of the ring is restored in a fast step by the expulsion of the fluoride (B91410) ion.

This pathway allows for the substitution of the fluorine atom with a wide variety of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions. researchgate.netnih.gov

Interactive Data Table: Nucleophilic Aromatic Substitution (SNAr) on the Fluorophenyl Ring

| Nucleophile | Solvent/Base | Product | Mechanistic Significance |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH) | Tert-butyl 2-(4-methoxyphenyl)-2-oxoacetate | Classic SNAr with an alkoxide nucleophile. |

| Pyrrolidine | DMSO | Tert-butyl 2-oxo-2-(4-(pyrrolidin-1-yl)phenyl)acetate | Substitution by a secondary amine nucleophile. |

| Sodium thiophenoxide (NaSPh) | DMF | Tert-butyl 2-oxo-2-(4-(phenylthio)phenyl)acetate | Demonstrates reactivity with soft sulfur nucleophiles. |

| Potassium cyanide (KCN) | DMSO | Tert-butyl 2-(4-cyanophenyl)-2-oxoacetate | Introduction of a nitrile group via SNAr. |

Reaction Dynamics of Ester Cleavage and Formation

The tert-butyl ester group is a common protecting group for carboxylic acids due to its distinct cleavage mechanism compared to other alkyl esters. The cleavage of this compound is most readily achieved under acidic conditions.

The mechanism is classified as an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). oup.com It proceeds through the following steps:

Protonation of the ester carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid). acsgcipr.org

Unimolecular cleavage of the alkyl-oxygen bond, which is the rate-determining step. This step is facilitated by the formation of a highly stable tertiary carbocation (the tert-butyl cation). libretexts.org

The tert-butyl cation is then neutralized, typically by losing a proton to form isobutylene (B52900) or by reacting with a nucleophile (like water) to form tert-butyl alcohol.

This mechanism avoids the harsh conditions often required for the saponification of sterically hindered esters. Thermolytic cleavage, sometimes facilitated by silica (B1680970) gel or fluorinated alcohols, is also a viable method that proceeds through a similar elimination pathway to yield isobutylene and the carboxylic acid. researchgate.netresearchgate.net

Interactive Data Table: Cleavage Methods for the Tert-butyl Ester

| Reagent/Condition | Mechanism Type | Co-products | Selectivity |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | AAL1 | Isobutylene, Tert-butyl trifluoroacetate | High; mild conditions tolerate many other functional groups. acsgcipr.org |

| Aqueous Hydrochloric Acid (HCl) | AAL1 | Tert-butyl alcohol | Standard acidic hydrolysis. oup.com |

| Silica gel, refluxing toluene | Thermolytic Elimination (E1-like) | Isobutylene | Selective for t-butyl esters over t-butyl ethers. researchgate.net |

| 2,2,2-Trifluoroethanol (TFE), 100 °C | Thermolytic Cleavage | Isobutylene | Metal-free cleavage under neutral conditions. researchgate.net |

Cascade and Rearrangement Reactions

While this compound does not possess the prerequisite structure for common intramolecular rearrangements like the silyl-based Brook rearrangement, its bifunctional nature makes it an excellent substrate for initiating cascade reactions. nih.govrsc.org A cascade is a sequence of two or more reactions where each subsequent step occurs as a consequence of the chemical functionality formed in the previous step.

A plausible cascade could be initiated by a nucleophilic addition to the α-keto group (as described in 3.1). For example, the addition of a nucleophile containing a tethered electrophile or nucleophile could lead to a subsequent intramolecular cyclization. Aryl glyoxylates are known to participate in multicomponent reactions to form complex heterocyclic structures. nih.govacs.org

For instance, a Reformatsky reaction using γ-bromocrotonate could generate an intermediate that, under specific conditions, might undergo an intramolecular conjugate addition, forming a cyclic product in a one-pot process. The initial addition creates a new functional group (a hydroxyl group and an α,β-unsaturated ester) that can then react intramolecularly, exemplifying a cascade pathway.

Exploration of Radical and Single Electron Transfer Processes in Reactivity

The α-keto ester moiety is susceptible to reduction by single-electron transfer (SET) reagents, most notably samarium(II) iodide (SmI₂). wikipedia.org This process involves the transfer of a single electron from the reducing agent to the lowest unoccupied molecular orbital (LUMO) of the α-keto ester, which is centered on the dicarbonyl system.

The mechanism involves:

Electron Transfer : SmI₂ transfers one electron to the α-keto ester, forming a radical anion intermediate, often referred to as a samarium ketyl. nih.gov

Radical Coupling : In the absence of a proton source, two of these ketyl radicals can couple to form a dimeric samarium-pinned diolate, which upon acidic workup yields a pinacol-type product (a 1,2-diol).

Reduction : In the presence of a proton source like tert-butanol (B103910) or methanol, the ketyl radical can be protonated and then accept a second electron from another equivalent of SmI₂. rsc.org This forms a samarium alkoxide, which upon workup gives the corresponding α-hydroxy ester. acs.org

This SET pathway provides a powerful alternative to nucleophilic hydride reductions, enabling different reactivity patterns. For example, if the substrate were modified to contain a tethered alkene, the intermediate ketyl radical could undergo an intramolecular cyclization onto the double bond before being further reduced. nih.gov

Strategic Applications of this compound in Complex Organic Synthesis

Similarly, no data was found on its implementation in multi-component coupling reactions, its use as a building block for advanced molecule synthesis in the specified contexts, or its development as a novel glycolic acid or α-hydroxy ester synthon. Furthermore, there are no documented contributions of this compound to specific retrosynthetic design or target-oriented synthesis strategies.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the provided outline, as the necessary foundational research concerning the specified applications of this compound does not appear to be present in the accessible scientific domain.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 2 4 Fluorophenyl 2 Oxoacetate Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei within tert-butyl 2-(4-fluorophenyl)-2-oxoacetate derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The tert-butyl group characteristically appears as a sharp singlet due to the nine equivalent protons, typically in the upfield region around 1.5 ppm. rsc.org The aromatic protons of the 4-fluorophenyl ring present a more complex pattern. They typically appear as two multiplets in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. Key resonances include the two carbonyl carbons (ketone and ester) in the highly deshielded region (160-200 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the tert-butyl methyl groups. rsc.orgnih.gov The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).

¹⁹F NMR: As fluorine-19 is a 100% abundant nucleus with high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. cnr.itrsc.orgnih.gov For this compound, the spectrum would typically show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift is sensitive to the electronic environment and can be influenced by solvent and substitution on the aromatic ring. rsc.orgnih.gov

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet (s) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.2 | Multiplets (m) or Doublet of Doublets (dd) |

| ¹³C | tert-Butyl (-C(CH₃)₃) | ~80-85 | Singlet |

| ¹³C | tert-Butyl (-C(CH₃)₃) | ~28 | Singlet |

| ¹³C | Aromatic (Ar-C-F) | ~165 | Doublet (¹JCF ≈ 250 Hz) |

| ¹³C | Aromatic (Ar-C) | 115 - 135 | Singlets and Doublets due to C-F coupling |

| ¹³C | Carbonyl (Ester, C=O) | ~160-165 | Singlet |

| ¹³C | Carbonyl (Ketone, C=O) | ~190-195 | Singlet |

| ¹⁹F | Aromatic (Ar-F) | -100 to -120 | Multiplet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. scielo.org.za The α-ketoester functionality results in two distinct C=O stretching bands: one for the ketone (~1680-1700 cm⁻¹) and one for the ester (~1730-1750 cm⁻¹). Other significant peaks include the C-F stretch of the fluorophenyl group (typically around 1200-1250 cm⁻¹) and C-O stretching vibrations for the ester group. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-fluorophenyl-α-ketoester chromophore is expected to exhibit characteristic absorptions in the UV region. These absorptions correspond to π → π* transitions associated with the aromatic ring and the carbonyl groups, as well as the lower energy n → π* transitions of the carbonyl groups. researchgate.netnih.gov The exact position of the maximum absorbance (λmax) is dependent on the solvent polarity.

| Spectroscopy | Functional Group / Transition | Expected Absorption Range |

|---|---|---|

| IR | C=O Stretch (Ester) | ~1730-1750 cm⁻¹ |

| IR | C=O Stretch (Ketone) | ~1680-1700 cm⁻¹ |

| IR | C-F Stretch (Aromatic) | ~1200-1250 cm⁻¹ |

| IR | C-O Stretch (Ester) | ~1150-1250 cm⁻¹ |

| UV-Vis | π → π* Transition | ~250-280 nm |

| UV-Vis | n → π* Transition | ~320-360 nm |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govrsc.org For this compound (C₁₂H₁₃FO₃), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule under techniques like electron ionization (EI) would include the loss of the stable tert-butyl carbocation ([M - C₄H₉]⁺) or a neutral isobutylene (B52900) molecule ([M - C₄H₈]⁺). Other expected fragments include the benzoyl cation ([C₇H₄FO]⁺) and subsequent loss of carbon monoxide.

| Ion/Fragment | Formula | Description |

|---|---|---|

| [M]⁺ | C₁₂H₁₃FO₃ | Molecular Ion |

| [M - C₄H₉]⁺ | C₈H₄FO₃ | Loss of a tert-butyl radical |

| [M - OC(CH₃)₃]⁺ | C₈H₄FO₂ | Loss of a tert-butoxy (B1229062) radical |

| [C₇H₄FO]⁺ | C₇H₄FO | 4-Fluorobenzoyl cation |

| [C₄H₉]⁺ | C₄H₉ | tert-Butyl cation |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. consensus.app This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of the molecular conformation in the solid state. dntb.gov.uamdpi.com For derivatives of this compound, X-ray crystallography can confirm the connectivity of atoms and reveal the relative orientation of the 4-fluorophenyl ring and the α-ketoester moiety.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π–π stacking, which govern the supramolecular architecture. nih.govresearchgate.netnih.gov This information is vital for understanding the physical properties of the material.

| Structural Parameter | Description | Typical Values from Related Structures |

|---|---|---|

| Crystal System | Classification of crystal based on symmetry | e.g., Monoclinic, Orthorhombic consensus.app |

| Space Group | Describes the symmetry of the unit cell | e.g., P2₁/c consensus.appmdpi.com |

| C-F Bond Length | Distance between Carbon and Fluorine atoms | ~1.36 Å researchgate.net |

| C=O Bond Length | Distance between Carbon and Oxygen atoms in carbonyl | ~1.21 Å researchgate.net |

| Intermolecular Interactions | Non-covalent forces between molecules | C-H···O hydrogen bonds, π-π stacking consensus.appnih.gov |

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

When derivatives of this compound are chiral, for instance, following an asymmetric synthesis or resolution, chiroptical techniques become indispensable. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

These techniques are highly sensitive to the stereochemical properties of the molecule. mdpi.com The experimental ECD and VCD spectra can be compared with spectra predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a specific enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous determination of the absolute configuration (R/S) of the chiral center(s). Furthermore, the intensity of the chiroptical signal is proportional to the concentration difference between the two enantiomers, making it a valuable tool for determining enantiomeric excess.

Computational Chemistry and Theoretical Investigations of Tert Butyl 2 4 Fluorophenyl 2 Oxoacetate Systems

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. nih.gov A DFT analysis of Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate would provide fundamental information about its properties.

Geometry Optimization and Conformational Energy Landscapes

A critical first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ester linkage and the bond connecting the phenyl ring to the carbonyl group), multiple local energy minima, or conformers, may exist.

A comprehensive study would involve mapping the conformational energy landscape to identify the most stable conformers and the energy barriers between them. This analysis is crucial as the molecule's reactivity and spectroscopic properties can be influenced by its preferred conformation. However, specific optimized coordinates and relative energies for the conformers of this compound are not available in published literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity and susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarizable and more reactive. researchgate.net

A DFT calculation would yield the energies and spatial distributions of the HOMO and LUMO for this compound. This would allow for predictions about where nucleophilic or electrophilic attacks are most likely to occur. For instance, the analysis would likely show the LUMO localized around the electron-deficient α-keto group, indicating a site for nucleophilic attack. The HOMO might be distributed across the fluorophenyl ring. Without specific calculations, any detailed data remains speculative.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

This table is a hypothetical representation of data that would be generated from a DFT calculation. No such data has been published for this compound.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | (Value) | Likely localized on the α-dicarbonyl system, indicating susceptibility to nucleophilic attack. |

| HOMO | (Value) | Likely distributed over the 4-fluorophenyl ring and oxygen atoms. |

| Energy Gap (ΔE) | (Value) | Indicates the kinetic stability and chemical reactivity of the molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and comparison with experimental results. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding around each nucleus within the optimized molecular geometry. Comparing calculated shifts with experimental ones can confirm the proposed structure and conformational preferences.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic functional groups. For this compound, key peaks would include the C=O stretching frequencies for the ketone and ester groups and vibrations associated with the fluorinated aromatic ring.

While general principles of these techniques are well-established, specific predicted NMR and IR data tables for this compound are absent from the literature. researchgate.net

Mechanistic Probing via Quantum Chemical Calculations (e.g., Transition State Analysis)

Quantum chemical calculations are essential for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis involves locating the saddle point on the energy surface that connects reactants and products, allowing for the calculation of the activation energy barrier. This provides quantitative insight into reaction rates and feasibility. For example, the mechanism of hydrolysis or reduction of the keto-ester functional groups in this compound could be explored, but no such specific mechanistic studies have been published.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into its dynamic behavior. This includes conformational flexibility, solvent interactions (e.g., hydrogen bonding with water), and how the molecule explores its energy landscape at a given temperature. Such simulations are valuable for understanding how the solvent environment affects the molecule's structure and reactivity. sciepub.com However, no MD simulation studies specifically targeting this molecule have been reported.

Cheminformatics Applications in Structure-Reactivity Correlations

Cheminformatics applies computational methods to analyze chemical data. For this compound, this could involve developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models correlate calculated molecular descriptors (such as electronic properties from DFT, shape, or size) with experimental activities or properties. If this molecule were part of a larger library of compounds tested for a specific biological activity, QSAR could help identify the key structural features responsible for that activity. This field relies on existing datasets of related molecules, and no such specific analysis for this compound is currently available.

Emerging Research Directions and Future Perspectives for Tert Butyl 2 4 Fluorophenyl 2 Oxoacetate

Development of Environmentally Benign Synthetic Protocols

The chemical industry's increasing focus on sustainability has spurred the development of green synthetic routes for valuable compounds like tert-butyl 2-(4-fluorophenyl)-2-oxoacetate. Traditional methods for synthesizing α-keto esters often rely on stoichiometric oxidants and harsh reaction conditions, leading to significant waste generation and environmental concerns. mdpi.com Future research is geared towards creating more atom-economical and environmentally friendly protocols.

Key strategies in this domain include:

Photocatalytic Oxidation: Visible-light photocatalysis is a promising green alternative that utilizes light energy to drive chemical reactions. nih.gov This method can facilitate the synthesis of α-keto esters under mild conditions, often using molecular oxygen as the ultimate oxidant, with water as the only byproduct. nih.gov

Electrochemical Synthesis: Anodic oxidation represents another sustainable approach, offering high atom economy and avoiding the need for chemical oxidants. mdpi.com Electrochemical methods can provide a clean and efficient way to synthesize α-keto acid esters directly from readily available precursors. organic-chemistry.org

Biomass-Derived Feedstocks: Aligning with the principles of a circular economy, researchers are exploring pathways to synthesize α-keto esters from biomass. mdpi.com The catalytic oxidation or dehydrogenation of α-hydroxy acids, which can be derived from biomass, is a particularly promising route that aligns with green chemistry principles. mdpi.com

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions, such as those facilitated by electromagnetic milling, or the use of greener solvents like ethyl acetate (B1210297), is gaining traction. nih.govrsc.org

These environmentally benign approaches not only reduce the environmental impact of chemical synthesis but also often lead to safer and more cost-effective processes.

| Strategy | Key Advantages | Example Condition | Primary Byproduct |

|---|---|---|---|

| Photocatalytic Oxidation | Uses sustainable energy (light), mild conditions, green oxidant (O2). nih.gov | Visible light, organic photocatalyst, O2, ethyl acetate. nih.gov | Water. nih.gov |

| Electrochemical Synthesis | High atom economy, avoids chemical oxidants, operational simplicity. mdpi.comorganic-chemistry.org | Anodic oxidation in methanol, undivided cell setup. mdpi.comorganic-chemistry.org | Dependent on electrolyte, often minimal. |

| Catalysis with Molecular Oxygen | Low cost, high atom economy, reduced secondary pollution. mdpi.com | Metal or non-precious metal catalysts, O2 as oxidant. mdpi.com | Water. |

| Solvent-Free Milling | Eliminates solvent waste, no additional heating required. rsc.org | Electromagnetic milling with (Boc)2O. rsc.org | Dependent on reagents. |

Expanding the Catalytic Repertoire for Tailored Functionalization

The functionalization of the α-keto ester motif in this compound is critical for creating structurally diverse and functionally complex molecules. Future research will focus on expanding the range of catalysts to achieve highly selective and tailored transformations. Asymmetric catalysis, in particular, is a key area of development for producing enantiomerically pure compounds, which is crucial in medicinal chemistry. mdpi.com

Emerging trends include:

Asymmetric Catalysis: The development of novel chiral catalysts, including metal complexes and organocatalysts, is essential for controlling stereochemistry during functionalization reactions. mdpi.comnih.gov For instance, enantioselective fluorination, trifluoromethylation, and other additions to the α-position can generate chiral centers with high precision. mdpi.com

Frustrated Lewis Pairs (FLPs): The use of FLPs, which consist of a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, is an emerging area in catalysis. nih.gov These systems can activate a wide range of small molecules and could be applied to novel transformations of α-keto esters.

Bifunctional Catalysts: Catalysts that possess both acidic and basic sites, or a metal center and an organic ligand that both participate in the reaction, can enable unique reactivity and selectivity. nih.gov These systems can facilitate cascade reactions, streamlining synthetic sequences.

The discovery and application of new catalytic systems will allow chemists to modify this compound with unprecedented control, providing access to a wider range of derivatives for various applications.

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The integration of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis. For a molecule like this compound, these technologies can accelerate the discovery of new reactions, optimize existing processes, and facilitate the synthesis of complex derivatives.

Key aspects of this integration include:

High-Throughput Screening (HTS): Automated HTS platforms allow for the rapid screening of large libraries of catalysts, reagents, and reaction conditions. plos.orgdoaj.org For example, HTS assays can be developed to monitor the formation or consumption of the keto group, enabling the rapid identification of optimal conditions for a desired transformation. acs.orgnih.gov

Machine Learning for Reaction Optimization: AI algorithms can analyze data from HTS experiments to build predictive models for reaction outcomes. These models can then suggest new experiments to perform, leading to a more efficient optimization process than traditional one-variable-at-a-time approaches.

Automated Synthesis Platforms: "Self-driving" laboratories, which combine robotic systems for performing reactions with AI for decision-making, are becoming increasingly sophisticated. Such platforms could be used to perform multi-step syntheses starting from this compound, automatically optimizing each step and purifying the products.

The synergy between automation and AI will significantly shorten the timeline for developing new synthetic routes and discovering novel molecules based on the this compound scaffold.

| Technology | Application to this compound | Potential Impact |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly test thousands of catalysts and conditions for functionalization reactions. plos.orgdoaj.org | Accelerated discovery of new reactions and optimal synthetic protocols. |

| Machine Learning (ML) | Predict reaction yields and selectivity based on input parameters (catalyst, solvent, temperature). | More efficient optimization of reaction conditions with fewer experiments. |

| Automated Synthesis Platforms | Perform multi-step syntheses of complex derivatives in a fully automated fashion. | Increased reproducibility and throughput for the synthesis of new chemical entities. |

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For this compound, computational methods can provide deep insights into its electronic structure and how it influences its behavior in chemical reactions.

Future research in this area will likely involve:

Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. This information is crucial for understanding the mechanism of a reaction and for designing catalysts that favor a desired pathway. researchgate.net

Predicting Selectivity: Computational models can help rationalize and predict the stereoselectivity and regioselectivity of catalytic reactions. researchgate.net By understanding the non-covalent interactions between the substrate, catalyst, and reagents in the transition state, chemists can design more selective catalysts.

In Silico Catalyst Design: As computational power increases, it is becoming more feasible to design new catalysts entirely in silico. Algorithms can be used to screen virtual libraries of potential catalysts for a specific transformation of this compound, prioritizing the most promising candidates for experimental validation.

Understanding Fluorine's Influence: The fluorine atom on the phenyl ring significantly impacts the electronic properties of the molecule. Computational studies can precisely quantify these effects, such as the impact on the molecule's reactivity and its interaction with catalysts and biological targets. nih.gov

By combining computational predictions with experimental work, researchers can adopt a more rational and efficient approach to discovering new reactions and developing improved synthetic methods.

Exploration of New Chemical Space through Advanced Derivatization

This compound is a valuable building block for the synthesis of more complex molecules. Exploring new chemical space by creating advanced derivatives is a key direction for future research, with the goal of discovering new compounds with novel properties and functions.

Strategies for exploring new chemical space include:

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse collections of molecules from a common starting material. By applying a variety of reactions to the keto and ester functionalities of this compound, a wide range of different molecular scaffolds can be generated.

Late-Stage Functionalization: This strategy involves introducing new functional groups into a complex molecule at a late stage in the synthesis. The tert-butyl group, often considered sterically hindering, can itself be a target for late-stage C-H bond functionalization, opening up previously inaccessible avenues for derivatization. torvergata.itchemrxiv.orgnih.gov

Advanced Analytical Techniques: The synthesis of complex derivatives requires sophisticated analytical methods for their characterization. Advanced derivatization protocols for techniques like gas and liquid chromatography are essential for the unambiguous identification and separation of complex mixtures of new compounds. nih.govnih.gov

By systematically exploring the chemical space around the this compound core, researchers can increase the probability of discovering new molecules with desirable biological activities or material properties.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(4-fluorophenyl)-2-oxoacetate, and what are the critical steps in its preparation?

- Methodological Answer : A key synthetic approach involves coupling 4-fluorophenyl ketone derivatives with tert-butyl esters. For example, tert-butyl 2-chloro-2-oxoacetate can react with 4-fluorophenyl-containing intermediates under mild conditions in dichloromethane (DCM), followed by purification via column chromatography . Another route uses ethyl 2-(4-fluorophenyl)-2-oxoacetate as a precursor, which undergoes tert-butoxycarbonylation or transesterification to introduce the tert-butyl group . Critical steps include maintaining anhydrous conditions and using catalysts like triethylamine (TEA) to enhance reaction efficiency.

Q. How is the tert-butyl ester group selectively cleaved during downstream synthesis?

- Methodological Answer : The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. For instance, a solution of the compound in DCM is treated with excess TFA (1.7 mL per 0.300 g substrate), stirred for 5 hours, and concentrated under reduced pressure. The product is co-evaporated with toluene to remove residual TFA, yielding the free acid or its trifluoroacetate salt . This method avoids harsh conditions that might degrade the 4-fluorophenyl or oxoacetate moieties.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. H NMR confirms the tert-butyl group (singlet at δ ~1.4 ppm for 9H) and the 4-fluorophenyl aromatic protons (doublets at δ ~7.2–7.8 ppm). C NMR identifies the carbonyl carbons (e.g., ~165–170 ppm for the oxoacetate and ~80 ppm for the tert-butyl ester). Mass spectrometry (HRMS) validates the molecular ion peak (m/z 224.23 for ) .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires controlling temperature, solvent polarity, and stoichiometry. For example, in coupling reactions, using dry DCM and TEA (1.1–1.5 equivalents) minimizes side reactions like hydrolysis. Impurities such as unreacted 4-fluorophenyl intermediates are removed via silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50). Purity >98% is achievable with recrystallization in methanol or acetonitrile .

Q. What strategies are employed to resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or residual solvents. Strategies include:

- Deuterated solvent exchange to identify exchangeable protons (e.g., enol tautomers).

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- ATR-IR spectroscopy to confirm carbonyl stretching frequencies (e.g., 1765 cm for esters, 1675 cm for ketones) .

Q. How is this compound utilized in the synthesis of bioactive molecules?

- Methodological Answer : This compound serves as a key intermediate in drug synthesis. For example, it is hydrogenated to produce morpholin-2-one derivatives, which are chiral intermediates in antiemetic drugs like aprepitant. The tert-butyl group stabilizes the intermediate during cyclization, and subsequent TFA cleavage enables carboxylate functionalization . It is also used to synthesize 2-(4-fluorophenyl)imidazol-5-ones, which exhibit anti-proliferative activity against breast cancer cells via Polo-like kinase 1 (Plk1) inhibition .

Q. What computational methods support the design of derivatives based on this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models predict biological activity by correlating substituent effects (e.g., electron-withdrawing fluorine) with binding affinity. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like Plk1. Pharmacokinetic modeling (e.g., SwissADME) assesses drug-likeness, including Lipinski’s rule compliance and metabolic stability .

Methodological Tables

Q. Table 1. Key Reaction Conditions for tert-Butyl Ester Cleavage

| Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| TFA | DCM | 5 | RT | >95 | |

| HCl (gas) | Dioxane | 12 | 0–5°C | 85 |

Q. Table 2. Spectral Data for This compound

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (400 MHz, CDCl) | δ 1.44 (s, 9H, tert-butyl), 7.25–7.80 (m, 4H, Ar-H) | |

| HRMS (ES+) | m/z 224.23 [M+H] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.